Bis(2,5-dioxopyrrolidin-1-yl) 2,2'-(ethane-1,2-diylbis(oxy))diacetate

Description

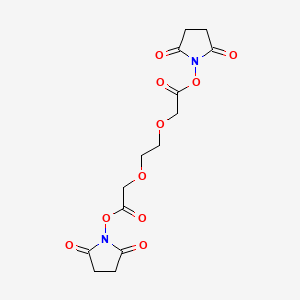

Bis(2,5-dioxopyrrolidin-1-yl) 2,2'-(ethane-1,2-diylbis(oxy))diacetate is a bifunctional succinimidyl ester crosslinker characterized by its ethylene glycol bis(oxy) spacer and two terminal 2,5-dioxopyrrolidin-1-yl (NHS ester) groups. This compound is widely utilized in bioconjugation and polymer chemistry due to its ability to react efficiently with primary amines under mild conditions, forming stable amide bonds. Its structure imparts water solubility and flexibility, making it suitable for applications requiring controlled spacing between conjugated molecules.

Key physicochemical properties include:

- Molecular weight: 536.18 g/mol (confirmed by HRMS) .

- Melting point: 190°C, indicative of thermal stability .

- Solubility: Soluble in polar aprotic solvents like DMF and DCM, with moderate solubility in aqueous buffers at physiological pH .

- Reactivity: The NHS ester groups hydrolyze in aqueous environments, necessitating controlled reaction conditions to maximize conjugation efficiency .

Properties

CAS No. |

62066-14-2 |

|---|---|

Molecular Formula |

C14H16N2O10 |

Molecular Weight |

372.28 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]acetate |

InChI |

InChI=1S/C14H16N2O10/c17-9-1-2-10(18)15(9)25-13(21)7-23-5-6-24-8-14(22)26-16-11(19)3-4-12(16)20/h1-8H2 |

InChI Key |

IHUWYCDXYDNHKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCC(=O)ON2C(=O)CCC2=O |

Related CAS |

62066-14-2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 2,2’-(ethane-1,2-diylbis(oxy))diacetate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with ethane-1,2-diylbis(oxy)diacetate under controlled conditions. The reaction is carried out in an inert atmosphere at temperatures ranging from 2-8°C to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) analyses.

Chemical Reactions Analysis

Types of Reactions

Bis(2,5-dioxopyrrolidin-1-yl) 2,2’-(ethane-1,2-diylbis(oxy))diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound is known to participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

Bis(2,5-dioxopyrrolidin-1-yl) 2,2’-(ethane-1,2-diylbis(oxy))diacetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 2,2’-(ethane-1,2-diylbis(oxy))diacetate involves its role as a reversible linker. The compound facilitates the conjugation of biomacromolecules with active small molecules through its reactive functional groups. This interaction is mediated by the formation and cleavage of covalent bonds, allowing for controlled and reversible binding . The molecular targets and pathways involved include various proteins and enzymes that interact with the compound, influencing biological processes and reactions.

Comparison with Similar Compounds

Diallyl 2,2'-oxydiethyl dicarbonate (CAS 142-22-3)

- Structure : Contains a similar ethylene glycol-derived spacer but features carbonate groups instead of NHS esters.

- Reactivity : Carbonates react with amines but require higher pH or elevated temperatures compared to NHS esters, limiting their utility in sensitive biological systems .

- Applications : Primarily used in polymer synthesis rather than bioconjugation due to slower reaction kinetics .

2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate (CAS 55750-61-3)

- Structure : A smaller NHS ester derivative with an acetate linker instead of an ethylene glycol spacer.

- Molecular weight : 252.18 g/mol, significantly lower than the target compound .

- Solubility : Highly soluble (157–278 mg/mL in aqueous solutions), attributed to its compact structure and polar groups .

- Applications : Suitable for short-range crosslinking but lacks the flexibility of ethylene glycol-based linkers .

2,5-Bis(tert-butyldioxy)-2,5-dimethylhexane

- Structure : A peroxide-based compound with a hexane backbone.

- Reactivity : Functions as a radical initiator rather than a crosslinker, with instability under ambient conditions .

- Applications: Limited to polymerization reactions requiring radical mechanisms, contrasting sharply with the amine-targeting NHS esters .

Performance Metrics

Stability and Handling

Biological Activity

Bis(2,5-dioxopyrrolidin-1-yl) 2,2'-(ethane-1,2-diylbis(oxy))diacetate is a synthetic compound with potential applications in pharmacology and medicinal chemistry. Its structural characteristics suggest that it may interact with biological systems in various ways, particularly as a drug candidate. This article explores the biological activity of this compound, reviewing relevant studies, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : Bis(2,5-dioxopyrrolidin-1-yl) O,O'-(ethane-1,2-diyl) diacetate

- CAS Number : 70539-42-3

- Molecular Formula : C18H20N2O12

- Molecular Weight : 456.36 g/mol

Biological Activity Overview

The biological activity of bis(2,5-dioxopyrrolidin-1-yl) derivatives has been investigated primarily in the context of their anticonvulsant properties. Related compounds have shown significant promise in treating epilepsy and other neurological disorders.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of related compounds such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1). This compound demonstrated broad-spectrum efficacy across multiple seizure models including:

- Maximal electroshock (MES) test

- Subcutaneous pentylenetetrazole (PTZ) test

- 6-Hz test

In these models, AS-1 exhibited potent protection against seizures and showed a favorable safety profile in preliminary toxicity tests .

The mechanism by which bis(2,5-dioxopyrrolidin-1-yl) derivatives exert their effects is believed to involve modulation of neurotransmitter systems. Specifically:

- GABAergic Modulation : Enhancing GABA receptor activity may contribute to its anticonvulsant effects.

- Inhibition of Excitatory Pathways : Reducing excitatory neurotransmitter release could also play a role.

Case Studies and Research Findings

Several studies have provided insights into the pharmacological profiles of bis(2,5-dioxopyrrolidin-1-yl) compounds:

Pharmacokinetics and Toxicology

The pharmacokinetic properties of bis(2,5-dioxopyrrolidin-1-yl) derivatives are crucial for their development as therapeutic agents. Studies indicate:

- ADME-Tox Properties : Good permeability in artificial membrane tests and excellent metabolic stability in human liver microsomes.

- CYP Enzyme Interaction : Moderate inhibition of CYP2C9 without significant effects on CYP3A4 or CYP2D6.

These properties suggest a favorable profile for further development as potential anticonvulsants with minimal hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.